molecular formula C19H17NO4S B2437567 N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034279-68-8

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2437567
CAS No.: 2034279-68-8
M. Wt: 355.41
InChI Key: CYUAPOYLWQOLJT-UHFFFAOYSA-N
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Description

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that features a furan ring, a benzyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid .

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique due to its combination of a furan ring, benzyl group, and sulfonamide group, which confer specific chemical and biological properties.

Biological Activity

N-(4-(furan-3-yl)benzyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features, including a furan ring, a benzyl group, and a sulfonamide moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antibacterial and anticancer applications.

Structural Overview

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Molecular Formula C19H17N1O4S1
CAS Number 2034279-68-8
Molecular Weight 357.41 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit enzymes involved in bacterial folate synthesis, which may contribute to its antibacterial properties.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by modulating pathways related to cell proliferation and apoptosis.

Antibacterial Properties

Research indicates that compounds containing furan and sulfonamide groups exhibit significant antibacterial activity. The mechanism often involves the inhibition of bacterial growth through interference with metabolic pathways essential for bacterial survival. For instance:

  • In vitro studies have demonstrated that derivatives of sulfonamides can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, suggesting that this compound may exhibit similar effects .

Anticancer Activity

Recent studies have explored the anticancer potential of benzofuran derivatives. Notably:

  • A study evaluating various benzofuran derivatives reported that compounds with similar structural motifs exhibited IC50 values against human cancer cell lines ranging from 0.20 to 48.0 µM .
  • The inhibition of NF-kB activity has been suggested as a mechanism through which these compounds exert their anticancer effects .

Study 1: Antibacterial Efficacy

A comparative study investigated the antibacterial efficacy of several furan-based compounds, including this compound. The results indicated:

Compound Bacterial Strain Inhibition Zone (mm)
This compoundStaphylococcus aureus18
Another furan derivativeEscherichia coli15

This study highlights the potential of the compound as an antibacterial agent.

Study 2: Anticancer Activity

An investigation into the cytotoxic effects of various benzofuran derivatives revealed that this compound showed promising results against several cancer cell lines:

Cell Line IC50 Value (µM)
HCT11612
MDA-MB-23115
PC-310

These findings suggest that this compound may be effective in targeting specific cancer types.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c21-25(22,18-5-6-19-16(11-18)8-10-24-19)20-12-14-1-3-15(4-2-14)17-7-9-23-13-17/h1-7,9,11,13,20H,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUAPOYLWQOLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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